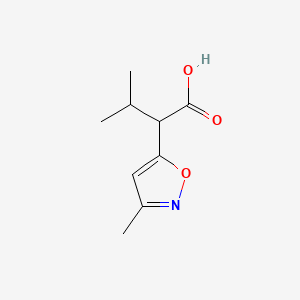

3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-5(2)8(9(11)12)7-4-6(3)10-13-7/h4-5,8H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCUSDPDALBKQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid typically involves the reaction of 3-methylisoxazole with a suitable butanoic acid derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where large quantities are produced using optimized reaction conditions to maximize yield and minimize impurities. The process often includes steps such as purification and quality control to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid has various applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity and Properties

- IUPAC Name: 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid

- CAS Number : 1478137-38-0

- Molecular Formula: C₉H₁₃NO₃

- Molecular Weight : 183.21 g/mol

- Key Structural Features: A butanoic acid backbone substituted with a 3-methylisoxazole ring at the second carbon and a methyl group at the third carbon.

- Predicted Physicochemical Properties (from ):

- Density : 1.146 ± 0.06 g/cm³

- Boiling Point : 310.2 ± 27.0 °C

- pKa : 3.68 ± 0.14 (indicating moderate acidity typical of carboxylic acids).

Its structural features, however, align with bioactive molecules targeting enzymes or receptors, as seen in related compounds ().

Comparison with Structurally Similar Compounds

Structural Analogues with Isoxazole/Thiazole Substituents

Examples 157–159 from describe pyrrolidine-2-carboxamide derivatives containing the 3-methylisoxazol-5-yl or thiazol-5-yl groups. Key comparisons include:

Key Differences :

- The target compound is a small carboxylic acid, while Example 158 is a larger, conformationally constrained amide.

Valsartan: A Therapeutic Analogue

Valsartan () shares the 3-methylbutanoic acid backbone but incorporates a tetrazole and biphenyl group:

- Structure: (2S)-3-Methyl-2-[pentanoyl[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoic acid.

- Key Features :

- Tetrazole ring (pKa ~4.9) enhances solubility and mimics carboxylic acid bioisosteres.

- Biphenyl moiety increases lipophilicity and receptor affinity.

| Parameter | Target Compound | Valsartan |

|---|---|---|

| Acidic Groups | Carboxylic acid (pKa ~3.68) | Carboxylic acid + tetrazole (dual acidity) |

| Molecular Weight | 183.21 g/mol | 435.52 g/mol |

| Therapeutic Use | None reported | Angiotensin II receptor blocker (ARB) |

Functional Impact : Valsartan’s structural complexity enables high specificity for the angiotensin receptor, whereas the simpler target compound lacks such tailored pharmacophores .

MOBSAM: A Heterocyclic Enzyme Inhibitor

The inhibitor (S)-3-methyl-2-{4-[3-(5-methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenylsulfonamido}butanoic acid (MOBSAM, ) shares the 3-methylbutanoic acid core but includes sulfonamide and oxadiazole groups:

- Activity : Dual inhibition of MMP-2 and MMP-9, critical in cancer and inflammation.

- Structural Advantages :

- Sulfonamide enhances enzyme binding via hydrogen bonding.

- Oxadiazole improves metabolic stability.

| Parameter | Target Compound | MOBSAM |

|---|---|---|

| Heterocyclic Groups | Isoxazole | Oxadiazole, methylthiophene |

| Bioactivity | Not reported | MMP-2/MMP-9 inhibition |

| Molecular Weight | 183.21 g/mol | ~450 g/mol (estimated) |

Comparison: MOBSAM’s multifunctional design highlights how strategic heterocyclic additions to the butanoic acid scaffold can confer targeted bioactivity .

Biologische Aktivität

3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHNO

- CAS Number : 1478137-38-0

The presence of a 3-methylisoxazole ring contributes to its biological properties, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to modulate the activity of enzymes and receptors, influencing various biological pathways.

- Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.

- Receptor Modulation : It may act as a modulator for receptors involved in neurological processes, which could be beneficial for treating neurodegenerative diseases.

Research Findings

Recent studies have highlighted the compound's potential in various biological assays:

- Antimicrobial Activity : In vitro studies demonstrated that the compound exhibits significant antimicrobial properties against several bacterial strains, indicating its potential as an antibiotic agent .

- Anti-inflammatory Effects : Research has shown that this compound can reduce inflammation markers in cell cultures, suggesting its use in treating inflammatory diseases .

Case Studies

-

Inhibition of Type III Secretion System (T3SS) :

A study evaluated the compound's ability to inhibit the T3SS in pathogenic bacteria. At concentrations around 50 µM, it showed approximately 50% inhibition of secretion, indicating a potential role in combating bacterial infections . -

Neuroprotective Properties :

Another investigation assessed the neuroprotective effects of the compound in models of oxidative stress. Results indicated that it could significantly reduce neuronal cell death caused by oxidative stressors .

Synthesis and Preparation Methods

The synthesis of this compound typically involves:

- Starting Materials : The reaction often begins with 3-methylisoxazole and a suitable butanoic acid derivative.

- Reaction Conditions : Controlled conditions such as temperature, pressure, and catalysts are used to optimize yield and purity.

Table: Synthesis Overview

| Step | Description |

|---|---|

| Starting Materials | 3-Methylisoxazole + Butanoic Acid Derivative |

| Reaction Type | Condensation Reaction |

| Catalysts | Specific catalysts depending on reaction |

| Yield | High yield with optimized conditions |

Comparison with Similar Compounds

To understand its uniqueness, it's essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Methyl-5-Isoxazoleacetic Acid | Isoxazole ring with acetic acid | Moderate antimicrobial activity |

| 3-Methyl-5-Isoxazolemethanol | Isoxazole ring with alcohol | Neuroprotective effects |

| 3-methyl-2-(3-methyl-6-oxopyridazin-1-yl)butanoic acid | Different heterocyclic structure | Limited research available |

Q & A

Q. How to reconcile conflicting solubility data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.